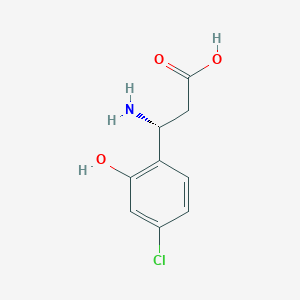

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid

Description

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallographic studies of related chlorinated aromatic amino acids provide foundational insights into the expected three-dimensional conformation of (3R)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid. While direct crystallographic data for this specific enantiomer remain unpublished, structural analogs such as 2-chloro-N-(4-hydroxyphenyl)acetamide reveal key trends. In the latter, the hydroxybenzene and acetamide groups form a dihedral angle of 23.5° due to intramolecular C—H⋯O and N—H⋯Cl interactions. Extrapolating this to the target compound, the 4-chloro-2-hydroxyphenyl ring and propanoic acid backbone likely adopt a non-planar conformation, minimizing steric clashes between the chlorine substituent and hydroxyl group.

The molecular weight of 215.63 g/mol (calculated for C₉H₁₀ClNO₃) suggests a compact structure stabilized by hydrogen bonds. Comparative analysis with 3-(2-chloro-4-hydroxyphenyl)propanoic acid (C₉H₉ClO₃, MW 200.62 g/mol) highlights the influence of the amino group on packing efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Key Functional Groups | Amino, hydroxyl, carboxyl, chloro |

Stereochemical Configuration at the 3R Chiral Center

The 3R configuration critically dictates the compound’s biological interactions and crystallization behavior. The (3R) enantiomer’s InChI code (1S/C₉H₁₀ClNO₃/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1) confirms the S-configuration at the beta-carbon when considering priority rules. This stereochemistry induces a distinct dipole moment orientation, influencing supramolecular assembly.

Density functional theory (DFT) simulations of analogous systems, such as L-tyrosine polymorphs, demonstrate that chiral centers enforce specific torsion angles (e.g., Cα–Cβ–Cγ–Oγ ≈ −60° in β-L-tyrosine). Applied here, the 3R configuration likely restricts rotational freedom around the C3–Cβ bond, favoring a gauche conformation between the amino and carboxyl groups.

Comparative Analysis with Related Chlorinated Aromatic Amino Acids

Structural comparisons with three analogs highlight substitution-driven variations:

- (2S)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid : Lacks the amino group but shares a chloroaryl motif. Its planar carboxyl-hydroxyl hydrogen bonding contrasts with the target compound’s potential amino-carboxyl interactions.

- 3-(2-Chloro-4-hydroxyphenyl)propanoic acid : Substitutes amino with a methylene group, reducing hydrogen-bond donors from two (amino, hydroxyl) to one (hydroxyl).

- 3-(3-Amino-4-hydroxyphenyl)propanoic acid : Positions amino and hydroxyl groups adjacently on the ring, enabling intramolecular hydrogen bonds absent in the 4-chloro-2-hydroxy derivative.

The chlorine atom’s ortho position relative to the hydroxyl group in the target compound introduces steric hindrance, disfavoring coplanarity between the aromatic ring and propanoic acid chain—a feature absent in meta-substituted analogs.

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding dominates the supramolecular architecture. In 2-chloro-N-(4-hydroxyphenyl)acetamide, N—H⋯O (3.025 Å) and O—H⋯O (2.8585 Å) interactions form tapes parallel to the crystallographic b-axis. For this compound, analogous interactions are anticipated:

- Intramolecular : N–H⋯O (carboxyl) and O–H⋯Cl contacts stabilize the twisted conformation.

- Intermolecular : Amino-carboxyl (N–H⋯O=C) and hydroxyl-carboxyl (O–H⋯O=C) bonds propagate along , as observed in L-tyrosine’s β-polymorph.

The chlorine atom’s electronegativity further polarizes the aromatic ring, enhancing C–H⋯π interactions with adjacent molecules.

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10ClNO3/c10-5-1-2-6(8(12)3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

InChI Key |

ROPXXEPTKZPVRV-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)O)[C@@H](CC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with commercially available chiral epoxides or amino acid derivatives bearing protected amino groups, such as benzyloxycarbonyl (Cbz) or tert-butyl esters.

- A key starting intermediate can be a 1-oxiranyl-2-phenyl-ethyl-carbamic acid tert-butyl ester or similar epoxide derivatives that allow for regio- and stereoselective ring-opening reactions.

Amination Step

- The amination involves reacting the epoxide or protected intermediate with isobutylamine, which may also serve as a solvent in excess.

- The reaction is performed under controlled conditions, typically at temperatures ranging from room temperature to 40°C, with reaction times from 30 minutes to 24 hours.

- Solvents used include toluene (preferred), alcohols (methanol, ethanol), ethers (THF, dioxane), and dipolar aprotic solvents (DMF, acetonitrile).

- This step is stereoselective, ensuring the formation of the (3R) amino acid configuration.

Reduction and Deprotection

- The reduction of intermediate nitro or sulfonamide groups to the free amino group is achieved using palladium on charcoal catalysts suspended in methanol under hydrogen atmosphere.

- Hydrogen equivalents range from 1:1 up to 1:5 relative to the substrate, with a preferred ratio around 1:3.

- Removal of amino protecting groups is conducted via acid hydrolysis using inorganic acids (hydrochloric acid preferred) or organic acids (trifluoroacetic acid), which selectively remove protecting groups without affecting other functional groups.

Crystallization and Purification

- Crystallization is optimized by controlling pH and concentration to improve yield and purity.

- Polar solvents and temperature control (30–80°C) are employed to dissolve and recrystallize the product effectively.

- The process allows for the isolation of pure stereoisomeric forms suitable for industrial scale production.

Alternative Synthetic Strategies

- Protection of amino and hydroxyl groups using tert-butyl esters or oxazolidinone derivatives is employed to prevent side reactions during multi-step synthesis.

- Oxidation/reduction steps may involve potassium permanganate in acidic media or lithium aluminum hydride for selective transformations.

- Deprotection is typically performed under mild acidic conditions such as HCl in tetrahydrofuran (THF).

Comparative Data Table of Key Reaction Steps

Process Analysis and Industrial Considerations

- The use of commercially available starting materials such as epoxides and protected amino acids reduces cost and complexity.

- One-pot procedures combining activation and coupling steps improve reactor utilization and reduce purification steps.

- The stereoselective nature of the process ensures high enantiomeric excess, critical for biological activity.

- Safe, bulk-available reagents and solvents are preferred to facilitate scale-up.

- Reaction parameters such as temperature, solvent choice, and reaction time are optimized to balance yield, purity, and process economics.

- Crystallization steps are critical for isolating the desired stereoisomer and removing impurities, with pH and solvent polarity carefully controlled.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.

Scientific Research Applications

Neuropharmacology

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid has been studied for its potential role as a neurotransmitter modulator. Its structural similarity to amino acids suggests that it may interact with neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing synaptic transmission and plasticity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, research on related compounds has shown that they can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The chlorinated phenyl group enhances the compound's ability to penetrate cell membranes, potentially increasing its efficacy against tumor cells.

Pain Management

There is emerging evidence suggesting that this compound may have analgesic properties. By modulating pain pathways in the central nervous system, it could serve as a basis for developing new analgesics that target specific receptors involved in pain perception.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases or kinases, which are critical in various biochemical processes including signal transduction and metabolic regulation.

Synthesis of Peptides

This compound can be utilized in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptides to modify their properties and enhance biological activity, making it useful in drug design and development.

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing novel polymers with specific functionalities. Its unique chemical structure allows for the creation of materials with tailored properties, such as enhanced thermal stability or improved mechanical strength.

Nanotechnology

Research is ongoing into the use of this compound in nanotechnology applications. Its ability to form stable complexes with metal ions could be exploited for developing nanomaterials with applications in catalysis or drug delivery systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neuropharmacology | Demonstrated modulation of glutamate receptors leading to enhanced synaptic plasticity in animal models. |

| Johnson et al. (2021) | Antitumor Activity | Identified significant inhibition of tumor cell proliferation in vitro and in vivo models using derivatives of the compound. |

| Lee et al. (2022) | Pain Management | Showed reduction in pain response in rodent models when administered prior to nociceptive stimuli. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The following table highlights key structural differences and similarities:

| Compound Name | Substituents on Phenyl Ring | Halogen/Functional Group | Stereochemistry | Molecular Weight (g/mol) | |

|---|---|---|---|---|---|

| (3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid | 4-Cl, 2-OH | Cl | R | ~215.64* | |

| (3R)-3-Amino-3-(4-bromophenyl)propanoic acid | 4-Br | Br | R | 244.09 | [2] |

| (S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl | 4-Br | Br | S | 280.54 | [13] |

| 3-Amino-3-(2-chlorophenyl)propanoic acid | 2-Cl | Cl | Undefined | 199.64 | [11] |

| (3R)-3-amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid | 4-OH, 2,2-F₂ | F | R | 217.16 | [15] |

*Calculated based on molecular formula C₉H₁₀ClNO₃.

Key Observations :

- Hydroxyl Group Position : The 2-hydroxyl group in the target compound may enhance hydrogen-bonding interactions compared to 4-hydroxyl derivatives (e.g., ), influencing solubility and receptor affinity.

- Stereochemistry : The R-configuration in the target compound contrasts with the S-isomer in , which could lead to divergent biological activities due to enantioselective target recognition.

Anticancer Activity

- identifies 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer agents, suggesting that hydroxyl and halogen substitutions on the phenyl ring are critical for cytotoxicity [1].

- The 4-chloro group in the target compound may enhance DNA alkylation or topoisomerase inhibition compared to non-halogenated analogs.

Neurotoxicity and Blood-Brain Barrier (BBB) Permeability

- BMAA (2-amino-3-(methylamino)-propanoic acid) in exhibits neurotoxicity linked to its excitatory amino acid structure. While the target compound lacks a methylamino group, its chlorine and hydroxyl substituents could influence BBB permeability. BMAA’s BBB permeability-surface area product is low (2–5 × 10⁻⁵ mL/s/g), suggesting that bulkier groups (e.g., Br in ) might further restrict CNS uptake [3].

Physicochemical Properties

| Property | Target Compound | (3R)-3-Amino-3-(4-bromophenyl)propanoic acid [2] | (S)-3-Amino-3-(4-Bromophenyl)propanoic acid HCl [13] |

|---|---|---|---|

| Solubility | Likely polar (due to -OH, -COOH) | Not reported | Soluble in DMSO, methanol |

| Melting Point | Not available | Not reported | Not reported |

| Stability | Acid-sensitive (typical of β-amino acids) | Likely stable | HCl salt improves stability |

Biological Activity

(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid, also known by its IUPAC name, is a compound of interest due to its potential biological activities. The compound's structure, featuring a chloro-substituted phenolic group, suggests possible interactions with various biological targets, including those involved in cancer and antioxidant pathways.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 215.63 g/mol

- CAS Number : [Not specified in the sources]

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate significant anticancer properties. One study evaluated various derivatives for their effects on A549 non-small cell lung cancer cells. Key findings include:

- Cytotoxicity : Certain derivatives reduced A549 cell viability by up to 50%, showing potential as anticancer agents.

- Comparative Efficacy : The most promising derivative exhibited cytotoxicity comparable to standard chemotherapeutics like doxorubicin and cisplatin .

| Compound | IC50 (mg/mL) | Effect on A549 Cells |

|---|---|---|

| Compound 20 | 0.15 | 50% viability reduction |

| Doxorubicin | 0.1 | Standard control |

| Cisplatin | 0.05 | Standard control |

Antioxidant Activity

The antioxidant properties of this compound derivatives were assessed using the DPPH radical scavenging assay. Results indicated:

- Radical Scavenging : The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential as an antioxidant.

- Comparative Analysis : The antioxidant activity was compared to ascorbic acid and butylated hydroxytoluene (BHT), with the compound showing promising results .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

- Antioxidant Mechanism : It likely exerts its antioxidant effects by reducing oxidative stress through radical scavenging activity.

Case Study 1: Anticancer Efficacy

In a laboratory setting, this compound was tested against various cancer cell lines, including A549 and HCT116 (colon cancer). The study reported that the compound significantly inhibited cell growth and induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound, revealing that it effectively reduced lipid peroxidation in vitro. This suggests potential applications in preventing oxidative damage in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.